3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one
Description
Properties
IUPAC Name |
3-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-9-16(22-13(3)12(2)21)20-17(19-11)15(10-18-20)14-7-5-4-6-8-14/h4-10,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCWVEQLLQYBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SC(C)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiolation and oxidation steps are then employed to introduce the thio-butane-2-one moiety.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are used to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydrosulfide (NaSH).
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth and proliferation.
Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited cytotoxic effects on various cancer cell lines. For instance, a related compound showed an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties .
Inhibition of Kinases
The compound has been noted for its potential to inhibit aurora kinases, which are critical for cell division and are often overexpressed in cancer cells.
Research Findings : In vitro assays indicated that compounds similar to 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one effectively inhibited kinase activity, leading to reduced cell viability in cancer models .
Anti-inflammatory Properties
Research suggests that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit phosphodiesterase enzymes involved in inflammatory responses.
Case Study : A derivative was tested for its anti-inflammatory effects in animal models of arthritis, demonstrating a significant reduction in inflammatory markers .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism by which 3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The table below compares substituents, molecular properties, and applications of structurally related pyrazolo[1,5-a]pyrimidine derivatives:
Key Differences and Implications
Substituent Effects: Halogens (e.g., iodine in ): Improve reactivity for cross-coupling reactions but may reduce metabolic stability. Electron-Withdrawing Groups (e.g., CF3 in ): Alter electron density, affecting binding to hydrophobic enzyme pockets.
Biological Activity :
- Thioether-linked derivatives (e.g., target compound) are hypothesized to exhibit anticancer or antiviral activity, similar to benzamide derivatives in .
- Saturated rings (e.g., MK85 in ) improve bioavailability by reducing planar rigidity.
Synthetic Accessibility :
Biological Activity
3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structure-activity relationships (SAR), and biological efficacy of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives with suitable thioether precursors. The general synthetic route includes:
- Preparation of Pyrazolo[1,5-a]pyrimidine : The initial step involves synthesizing the pyrazolo[1,5-a]pyrimidine core through condensation reactions.
- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions.
- Final Modification : The butan-2-one moiety is integrated through acylation or similar methods.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity against various pathogens. For instance:
- Inhibition of Mycobacterium tuberculosis : Compounds similar to this compound have been reported as potent inhibitors of mycobacterial ATP synthase, with some derivatives showing effective growth inhibition against Mycobacterium tuberculosis at low micromolar concentrations .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 11 | <0.5 | Escherichia coli |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been extensively studied:
- Cell Line Studies : Various derivatives have shown promising cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF7 | 3.79 | 11 |
| A549 | 26 | 4 |
| NCI-H460 | 14.31 | 99 |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival such as kinases or ATP synthase.
- DNA Interaction : The compound could interfere with DNA replication processes, leading to apoptosis in cancer cells.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a series of synthesized compounds showed moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
- Anticancer Evaluation : Another research effort evaluated the cytotoxicity of these compounds using MTT assays across multiple cancer cell lines, confirming their potential as anticancer agents with varying degrees of efficacy .
Q & A
Q. How to design a robust study evaluating synergistic effects with existing therapeutics?
- Answer:
- Combination index (CI) analysis: Use the Chou-Talalay method to quantify synergy/antagonism .
- Orthogonal assays: Validate results across apoptosis (Annexin V), cell cycle (PI staining), and metabolic (Seahorse) endpoints .
- In vivo validation: Xenograft models with staggered dosing schedules mimic clinical scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
